1-Ethylpiperidin-4-one oxime
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Overview
Description
1-Ethylpiperidin-4-one oxime is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . This compound belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. Oximes are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
In terms of pharmacokinetics, the properties of oximes can vary widely depending on their specific structures. Some general properties that influence their bioavailability include their degree of ionization, lipid solubility, and molecular size .
The action environment of a compound refers to how various factors, such as pH, temperature, and the presence of other molecules, can affect its activity. For oximes, these factors can influence their ability to penetrate biological membranes and reach their targets .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure and properties of the oxime .
Cellular Effects
Some oximes have been found to have cytotoxic effects on human cervical carcinoma (HeLa) cells
Metabolic Pathways
Oximes are known to be involved in various metabolic pathways .
Preparation Methods
1-Ethylpiperidin-4-one oxime can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs under mild conditions, and the product is obtained after purification.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
1-Ethylpiperidin-4-one oxime undergoes various chemical reactions, including:
Beckmann Rearrangement: This reaction converts oximes into amides or nitriles, depending on the starting material. For example, oximes derived from ketones give amides, while those from aldehydes provide nitriles.
Addition Reactions: Carbon-centered radicals can add to the carbon-nitrogen double bond of oxime ethers. This reaction is regioselective and can lead to the formation of highly substituted cyclopentanes and cyclohexanes.
Cyclization Reactions: Oxime ethers can undergo radical cyclization to form five-membered or six-membered rings.
Common reagents used in these reactions include acids, bases, and radical initiators. The major products formed depend on the specific reaction conditions and the nature of the starting materials.
Scientific Research Applications
1-Ethylpiperidin-4-one oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Piperidine derivatives, including this compound, exhibit antimicrobial and antifungal activities. They are investigated for their potential use in developing new therapeutic agents.
Industry: It is used in the production of corrosion inhibitors for mild steel in acidic environments.
Comparison with Similar Compounds
1-Ethylpiperidin-4-one oxime can be compared with other similar compounds, such as:
1,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime: This compound is used as a corrosion inhibitor and exhibits different electronic properties due to its substituents.
3,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime: Another corrosion inhibitor with distinct physical adsorption characteristics.
3-Isopropyl-2,6-diphenyl-piperidin-4-one oxime: Known for its mixed-type inhibition properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-3-7(8-10)4-6-9/h10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQOVJQOSPDVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=NO)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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